

Review of literature on substituted cinnamylamines

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Compound of Interest

Compound Name: (3-Phenyl-2-propen-1-
YL)propylamine

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An In-Depth Review of Substituted Cinnamylamines: Synthesis, Pharmacology, and Therapeutic Potential

Introduction

Substituted cinnamylamines are a class of organic compounds characterized by a cinnamyl group attached to a nitrogen atom. This structural motif is derived from cinnamic acid and cinnamaldehyde, naturally occurring compounds found in plants. The cinnamylamine scaffold serves as a versatile template in medicinal chemistry for the design and synthesis of novel bioactive molecules. These compounds have garnered significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Their biological actions are often attributed to the unique electronic and steric properties conferred by the α,β -unsaturated chain and the aromatic ring, which can be readily functionalized to modulate activity and selectivity. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of substituted cinnamylamines for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Cinnamylamines

The synthesis of substituted cinnamylamines can be achieved through several strategic routes, allowing for a diverse range of structural modifications. Key methods include the Palladium-

catalyzed Heck reaction, reductive amination of cinnamaldehydes, and derivatization from cinnamic acids.

Palladium-Catalyzed Heck Reaction

The Heck-Mizoroki reaction is a powerful method for forming carbon-carbon bonds and is widely used for the synthesis of substituted alkenes.[1] For cinnamylamines, this reaction typically involves the coupling of an aryl halide or boronic acid with an allylamine derivative.[1][2][3] The use of N-Boc-allylamine with aryl bromides is a common approach, yielding Boc-protected trans-cinnamylamines with high stereoselectivity.[3] Subsequent deprotection affords the desired primary cinnamylamine.[3] Recent advancements have focused on the oxidative Heck reaction using aryl boronic acids, which allows for milder reaction conditions and avoids the need for protecting groups on the amine.[2]

Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of cinnamylamines, a substituted cinnamaldehyde is reacted with a primary or secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding cinnamylamine.[4][5] Common reducing agents for this transformation include sodium borohydride (NaBH_4) and sodium cyanoborohydride (NaBH_3CN), the latter being particularly effective for selectively reducing imines in the presence of aldehydes.[5] This one-pot procedure is highly efficient for creating a wide array of N-substituted cinnamylamines.[4]

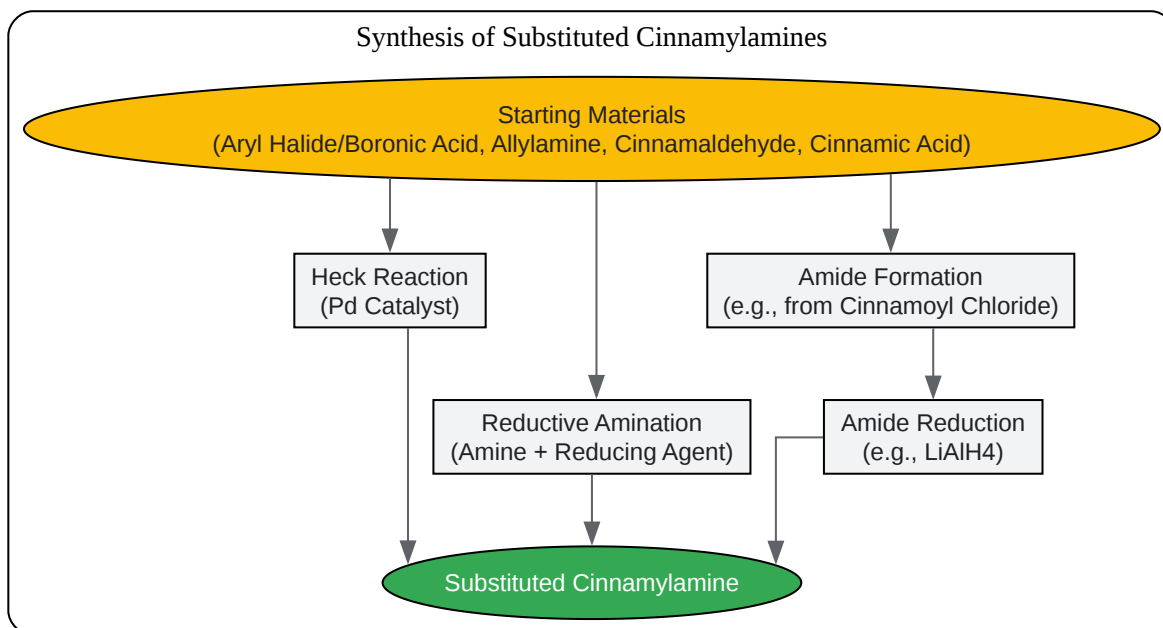
From Cinnamic Acid Derivatives

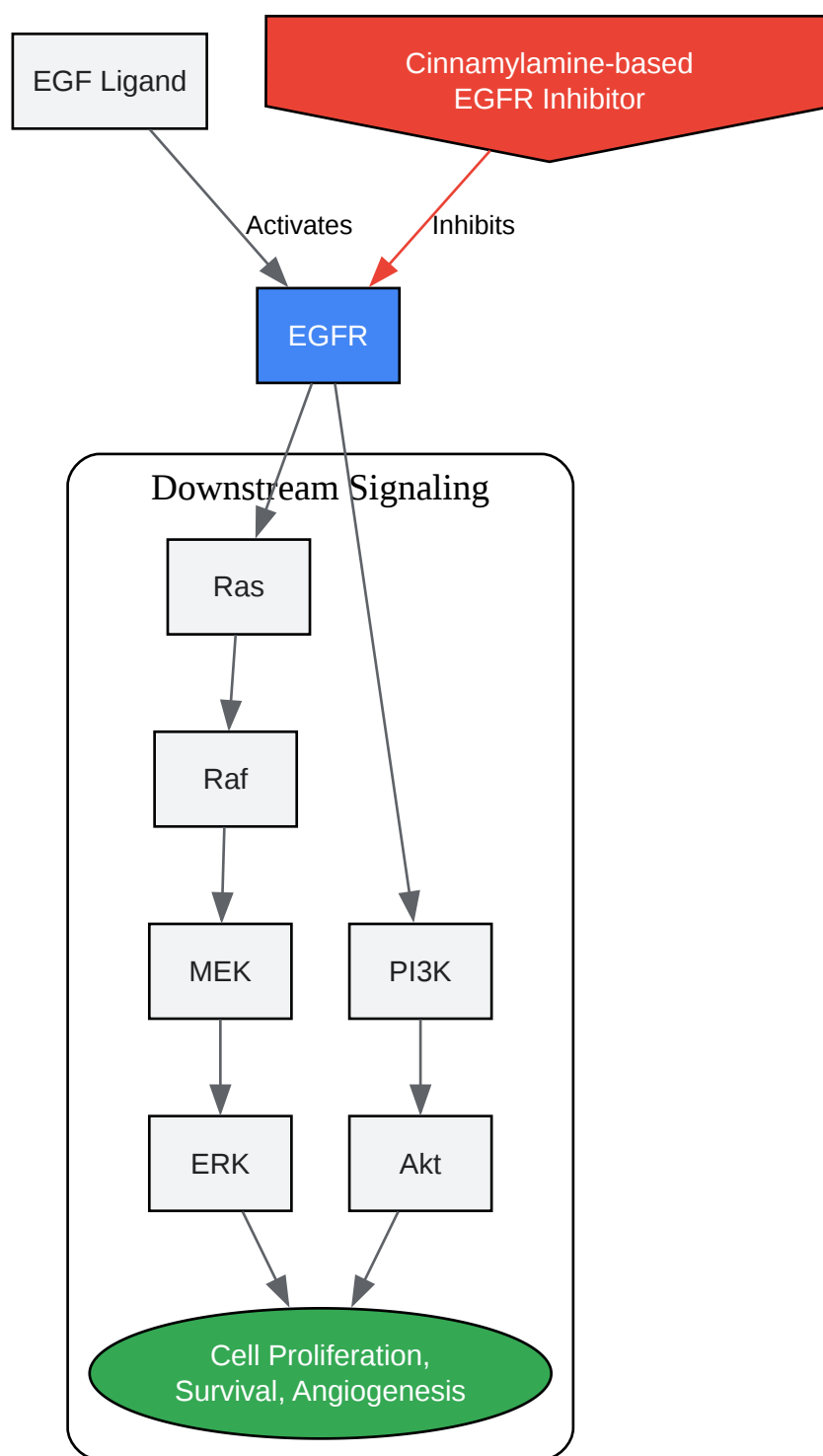
Cinnamylamines can also be synthesized from cinnamic acid. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride by reacting with thionyl chloride. This cinnamoyl chloride is then reacted with a suitable amine to form a cinnamamide. The resulting amide can be subsequently reduced to the corresponding cinnamylamine using a strong reducing agent like lithium aluminum hydride (LiAlH_4).

Biosynthesis

In biological systems, cinnamylamine precursors are derived from L-phenylalanine.[6] A series of enzymatic reactions convert L-phenylalanine to cinnamic acid, which is then reduced to

cinnamaldehyde.[6] Cinnamaldehyde can then be converted to cinnamylamine through the action of a transaminase, which transfers an amino group from an amino donor.[6]





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